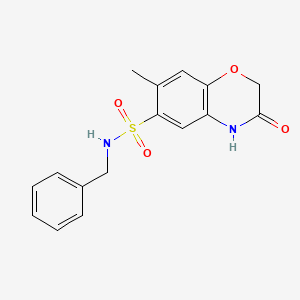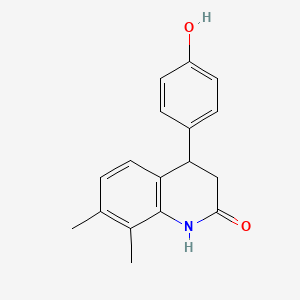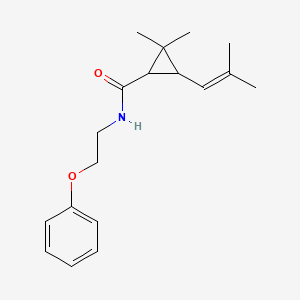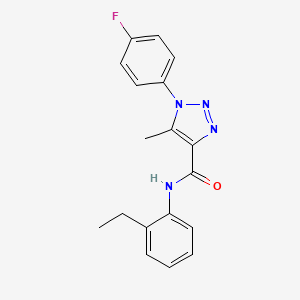![molecular formula C18H14Cl2N2O4 B4418403 5,6-DICHLORO-8-ETHOXY-2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4418403.png)
5,6-DICHLORO-8-ETHOXY-2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Vue d'ensemble
Description
5,6-Dichloro-8-ethoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a chromene core substituted with chlorine, ethoxy, and pyridinylmethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-8-ethoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate.
Chlorination: The chromene core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with pyridin-3-ylmethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques like continuous flow chemistry to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-8-ethoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiol derivatives.
Applications De Recherche Scientifique
5,6-Dichloro-8-ethoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-8-ethoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific biological activity.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dichloro-5,8-dihydroxy-2-oxo-2H-chromene-3-carboxamide
- 5,6-Dichloro-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 5,6-Dichloro-8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
5,6-Dichloro-8-ethoxy-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is unique due to the presence of the pyridin-3-ylmethyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications.
Propriétés
IUPAC Name |
5,6-dichloro-8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-2-25-14-7-13(19)15(20)11-6-12(18(24)26-16(11)14)17(23)22-9-10-4-3-5-21-8-10/h3-8H,2,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMIQMUUZYBPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzenesulfonyl)piperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B4418325.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide](/img/structure/B4418332.png)

![2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4418364.png)
![3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4418376.png)
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylpiperidine](/img/structure/B4418383.png)

![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B4418393.png)

![2-phenoxy-3-[5-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4418410.png)

![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4418415.png)
![2-chloro-5-({[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4418416.png)
![3-amino-N-cyclopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4418421.png)
